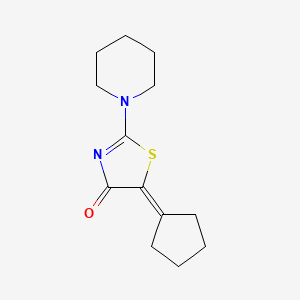
N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CNTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CNTP is a benzothiophene derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various biomolecules, such as enzymes and receptors. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxicity towards various cancer cell lines, such as MCF-7, HeLa, and A549 cells. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains, such as Escherichia coli and Staphylococcus aureus. In addition, this compound has been shown to exhibit antifungal activity against Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its ease of synthesis. This compound can be synthesized using various methods, which makes it readily available for research purposes. Another advantage of using this compound is its versatility in terms of its potential applications. This compound has been shown to exhibit various biological activities, which makes it a promising candidate for drug development and other biomedical applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity towards normal cells. Further studies are needed to determine the safety profile of this compound.
Orientations Futures
There are several future directions for the research on N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is to investigate the structure-activity relationship of this compound. By modifying the structure of this compound, it may be possible to enhance its biological activities or reduce its toxicity towards normal cells. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound. This will provide valuable information on the absorption, distribution, metabolism, and excretion of this compound in vivo. Finally, further studies are needed to determine the in vivo efficacy of this compound in animal models. This will provide valuable information on the potential therapeutic applications of this compound in humans.
Méthodes De Synthèse
N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been synthesized using various methods, including the one-pot synthesis method, Suzuki-Miyaura cross-coupling reaction, and Buchwald-Hartwig amination reaction. The one-pot synthesis method involves the condensation of 4-chloro-3-nitroaniline and 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent and a base. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-chloro-3-nitrophenylboronic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid using a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-chloro-3-nitroaniline with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide using a palladium catalyst.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-6-5-9(7-13(12)18(20)21)17-15(19)11-8-22-14-4-2-1-3-10(11)14/h5-8H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUGZLASHOQCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B5751174.png)


![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)

![4-benzyl-1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5751219.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5751230.png)


![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)

